molecular formula C12H11IN2O2S B239460 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide

4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B239460
M. Wt: 374.2 g/mol
InChI Key: OHAJZNBLNBPKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.

Mechanism of Action

4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and proliferation. This ultimately results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated selective inhibition of BTK, with minimal off-target effects. 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system (CNS) lymphomas.

Advantages and Limitations for Lab Experiments

The advantages of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide for lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to penetrate the blood-brain barrier. However, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has some limitations, including the potential for drug resistance and the need for further optimization to improve its clinical efficacy.

Future Directions

For 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Additional studies are also needed to investigate the potential of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Finally, further optimization of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide and the development of second-generation BTK inhibitors may lead to improved clinical outcomes for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-iodobenzenesulfonyl chloride with 3-methyl-2-pyridinecarboxylic acid to form 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This intermediate is then subjected to further chemical reactions to yield the final product.

Scientific Research Applications

4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

Product Name

4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C12H11IN2O2S

Molecular Weight

374.2 g/mol

IUPAC Name

4-iodo-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11IN2O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,1H3,(H,14,15)

InChI Key

OHAJZNBLNBPKEL-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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